Bienvenue dans la boutique en ligne BenchChem!

3-Epiandrosterone

Steroid Metabolism Drug Metabolism Cytochrome P450

This 5α-reduced androstane is the irreplaceable substrate for three high-value research applications: (1) hepatic steroid metabolism modeling, where its 5α-reduced A-ring directs distinct 7α/7β/16α-hydroxylation patterns unattainable with DHEA; (2) medicinal chemistry targeting trypanosomal G6PDH, where epiandrosterone acts as an uncompetitive inhibitor with superior potency over Δ5 scaffolds; and (3) laboratory-scale DHT synthesis via a mild, high-yield (82%) protocol free of toxic chromium reagents. Its 3β-OH stereochemistry ensures lower androgenic activity than androsterone, yielding cleaner pharmacological readouts.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 481-29-8
Cat. No. B191177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epiandrosterone
CAS481-29-8
Synonyms3 alpha Hydroxy 5 alpha Androstan 17 One
3-alpha-Hydroxy-5-alpha-Androstan-17-One
5 alpha Androstan 3 alpha ol 17 one
5 alpha-Androstan-3 alpha-ol-17-one
Androsterone
Epiandrosterone
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
InChIInChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3
InChIKeyQGXBDMJGAMFCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0202 mg/mL at 23 °C

3-Epiandrosterone (CAS 481-29-8): An Endogenous Steroid Hormone Metabolite for Research Applications


3-Epiandrosterone (3β-hydroxy-5α-androstan-17-one; CAS 481-29-8), also known as isoandrosterone or epiandrosterone, is an endogenous steroid hormone and naturally occurring metabolite of dehydroepiandrosterone (DHEA) and testosterone [1]. It is a 5α-reduced androstane derivative characterized by a 3β-hydroxyl group and a 17-keto functionality. Endogenously, it is synthesized from DHEA via the enzyme 5α-reductase in the adrenal glands, liver, and testes [1]. 3-Epiandrosterone exhibits weak androgenic activity and is a precursor or substrate for cytochrome P450 enzymes that produce 7α- and 7β-hydroxylated metabolites with reported anti-glucocorticoid and neuroprotective effects [1]. In the human brain and liver, it undergoes hydroxylation to generate bioactive derivatives that differ substantially from its parent compound DHEA in terms of metabolic fate and downstream biological activity [2].

3-Epiandrosterone vs. DHEA and Androsterone: Why Structural Isomers Are Not Interchangeable in Research


Despite sharing common biosynthetic origins, 3-epiandrosterone cannot be substituted with its closest structural analogs—DHEA (its precursor) or androsterone (its 3α-epimer)—without fundamentally altering experimental outcomes. 3-Epiandrosterone differs from DHEA by a 5α-reduced A-ring (lacking the C5–C6 double bond), which confers distinct metabolic stability and enzymatic processing in hepatic systems [1]. This reduction alters substrate recognition by cytochrome P450 enzymes, leading to divergent hydroxylation profiles and downstream metabolite profiles [1]. Compared to androsterone, the 3β-hydroxy stereochemistry of 3-epiandrosterone results in lower androgenic potency and different receptor interaction dynamics [2]. Additionally, 3-epiandrosterone demonstrates unique activity as an inhibitor of parasitic glucose-6-phosphate dehydrogenase (G6PDH), a property not shared by androsterone and markedly distinct from DHEA in terms of inhibitory mechanism and potency [3]. These structural and stereochemical distinctions translate to quantifiable differences in metabolic fate, enzyme inhibition profiles, and biological activity that preclude generic substitution in well-controlled research applications.

3-Epiandrosterone (CAS 481-29-8): Quantified Comparative Evidence for Research Selection


5α-Reduced A-Ring Confers Divergent Hepatic Metabolism Relative to DHEA

3-Epiandrosterone (EpiA) exhibits a metabolic profile in human liver S9 fractions that is fundamentally distinct from its precursor DHEA. In incubations with NADPH-supplemented human liver S9 fractions, EpiA primarily transforms into 17β-hydroxylated derivatives and undergoes 7- or 16α-hydroxylation, whereas DHEA follows a different hydroxylation pattern due to the presence of the C5–C6 double bond [1]. The 5α-reduction of the A-ring in EpiA eliminates the Δ5 double bond present in DHEA, altering substrate recognition by cytochrome P450 enzymes and resulting in divergent metabolite profiles [1].

Steroid Metabolism Drug Metabolism Cytochrome P450

3β-Hydroxy Stereochemistry Determines Reduced Androgenic Activity Relative to 3α-Epimer Androsterone

3-Epiandrosterone is consistently characterized as possessing weaker androgenic activity than its 3α-hydroxy epimer, androsterone. The HMDB entry for epiandrosterone explicitly states that it is 'less active than androsterone' and is excreted in small amounts in normal human urine [1]. This differential activity is attributed to the stereochemistry at the C3 position: the 3β-hydroxy configuration of 3-epiandrosterone results in reduced androgen receptor binding and activation compared to the 3α-hydroxy configuration of androsterone. Furthermore, the 3β-hydroxy configuration impedes efficient reduction by 17β-hydroxysteroid dehydrogenase, limiting conversion to more potent androgens [2].

Androgen Receptor Steroid Pharmacology Structure-Activity Relationship

5α-Reduction of DHEA Scaffold Yields Enhanced G6PDH Inhibitory Potency

Reduction of the C5–C6 double bond in DHEA to produce 3-epiandrosterone (EA) is one of two key structural modifications that increase the inhibitory potency of steroids toward trypanosomal glucose-6-phosphate dehydrogenase (G6PDH) [1]. EA acts as an uncompetitive inhibitor of Trypanosoma cruzi G6PDH, binding in a pocket close to the glucose-6-phosphate binding site and blocking substrate catalysis [2]. The 5α-reduction of DHEA to EA alters the molecular geometry and enhances interaction with the parasitic enzyme [1].

Glucose-6-Phosphate Dehydrogenase Trypanosoma Steroid Inhibitors

Efficient Synthetic Precursor for Dihydrotestosterone (DHT) Production with High Yield

3-Epiandrosterone (3β-hydroxy-5α-androstan-17-one) serves as a highly efficient starting material for the synthesis of 5α-dihydrotestosterone (DHT), a potent androgen receptor agonist. A published synthetic procedure using 3-epiandrosterone as the starting material achieved an unprecedented 82% yield of DHT [1]. The synthetic route employs milder oxidizing agents (NMO/TPAP) in place of toxic Jones reagent and does not require special apparatus or chromatographic purification in most steps [1].

Steroid Synthesis Dihydrotestosterone Chemical Manufacturing

3-Epiandrosterone (CAS 481-29-8): Validated Research and Industrial Applications


Investigations of Steroid Metabolism and Cytochrome P450 Substrate Specificity

3-Epiandrosterone is the appropriate substrate for studies examining the metabolic fate of 5α-reduced androstane steroids in hepatic systems. Unlike DHEA, which retains the Δ5 double bond, 3-epiandrosterone undergoes distinct hydroxylation patterns (7α-, 7β-, and 16α-hydroxylation) in human liver S9 fractions and yields 5α-androstane-3,17-dione under NAD(P)+ conditions [1]. Researchers investigating tissue-specific steroid metabolism, particularly the role of 5α-reductase products in hepatic and extrahepatic tissues, require authentic 3-epiandrosterone to accurately model these pathways and to quantify the production of downstream 7-hydroxylated neurosteroids with anti-glucocorticoid activity [1].

Anti-Parasitic Drug Discovery Targeting Trypanosomal G6PDH

3-Epiandrosterone serves as the foundational scaffold for developing selective inhibitors of trypanosomal glucose-6-phosphate dehydrogenase (G6PDH), a validated drug target for Chagas disease and related trypanosomatid infections. The 5α-reduced androstane core of 3-epiandrosterone provides enhanced inhibitory potency relative to the Δ5 scaffold of DHEA [1]. EA acts as an uncompetitive inhibitor of T. cruzi G6PDH, binding in a pocket adjacent to the substrate binding site [2]. Medicinal chemistry programs optimizing G6PDH inhibitors should use 3-epiandrosterone—not DHEA or androsterone—as the starting scaffold, with further modifications such as 16α-bromination yielding even greater potency and species selectivity [1].

Synthesis of Dihydrotestosterone (DHT) Reference Standards and Androgen Receptor Ligands

3-Epiandrosterone is the preferred starting material for the laboratory-scale synthesis of 5α-dihydrotestosterone (DHT), yielding the product in 82% yield via a published, mild-condition procedure that avoids toxic chromium-based oxidants [1]. This synthetic utility makes 3-epiandrosterone an essential procurement item for laboratories producing DHT for use as an androgen receptor agonist reference standard, for in vitro binding assays, or as an intermediate in the synthesis of other 5α-androstane-derived steroidal compounds [1]. The high yield and simplified purification reduce both cost and labor relative to alternative synthetic routes.

Neurosteroid Research and Anti-Glucocorticoid Mechanism Studies

3-Epiandrosterone is the direct precursor for 7α- and 7β-hydroxylated metabolites that exert anti-glucocorticoid and neuroprotective effects in the human brain [1]. These 7-hydroxylated derivatives of 3-epiandrosterone have been shown to antagonize glucocorticoid action and protect neural tissue [2]. Researchers investigating the endogenous regulation of glucocorticoid signaling, neuroprotection, or the role of 5α-reduced neurosteroids in CNS function should utilize 3-epiandrosterone as the substrate for generating these bioactive 7-hydroxylated metabolites, rather than DHEA, which yields a different hydroxylation profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Epiandrosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.